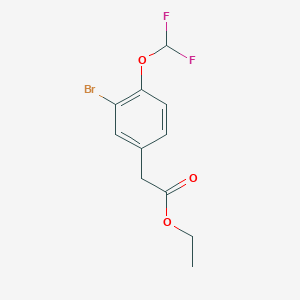

Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate

Beschreibung

Ethyl-3-Brom-4-(Difluormethoxy)phenylacetat ist eine organische Verbindung mit der Summenformel C11H10BrF2O3. Es ist ein Derivat des Phenylacetats, das Brom- und Difluormethoxysubstituenten aufweist.

Eigenschaften

IUPAC Name |

ethyl 2-[3-bromo-4-(difluoromethoxy)phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF2O3/c1-2-16-10(15)6-7-3-4-9(8(12)5-7)17-11(13)14/h3-5,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFHNXVEFPDOAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)OC(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-3-Brom-4-(Difluormethoxy)phenylacetat beinhaltet typischerweise die Bromierung einer Vorläuferverbindung, gefolgt von einer Veresterung. Ein gängiges Verfahren beinhaltet die Bromierung von 4-(Difluormethoxy)phenylessigsäure unter Verwendung von Brom oder einem Bromierungsmittel unter kontrollierten Bedingungen. Das resultierende bromierte Zwischenprodukt wird dann in Gegenwart eines sauren Katalysators mit Ethanol verestert, um Ethyl-3-Brom-4-(Difluormethoxy)phenylacetat zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Das Verfahren wäre auf Ausbeute und Reinheit optimiert, wobei häufig Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Qualität und Effizienz zu gewährleisten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Ethyl-3-Brom-4-(Difluormethoxy)phenylacetat wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Chemie: Als Baustein bei der Synthese komplexerer Moleküle.

Biologie: In der Untersuchung von Enzymwechselwirkungen und Stoffwechselwegen.

Medizin: Potenzieller Einsatz in der Medikamentenentwicklung und pharmakologischen Studien.

Industrie: Als Zwischenprodukt bei der Herstellung von Agrochemikalien und Pharmazeutika.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-3-Brom-4-(Difluormethoxy)phenylacetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Brom- und Difluormethoxygruppen können die Bindungsaffinität und Reaktivität der Verbindung beeinflussen und verschiedene biochemische Prozesse beeinflussen. Detaillierte Studien zu seinem Wirkmechanismus sind unerlässlich, um seine potenziellen therapeutischen Anwendungen zu verstehen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate has the molecular formula C₁₄H₁₂BrF₂O₃ and a molecular weight of approximately 309.10 g/mol. The presence of a bromine atom and a difluoromethoxy group on the phenyl ring significantly influences its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound is primarily explored as a precursor in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that enhance the biological activity of derived compounds. Research indicates that this compound may exhibit significant biological activity, particularly in enzyme inhibition and protein-ligand interactions, which are crucial for drug development.

Case Study: Anticancer Activity

Recent studies have highlighted its potential in anticancer drug development. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation through targeted enzyme inhibition pathways.

The compound has been investigated for its biological properties, including antimicrobial and anti-inflammatory effects. The halogen substituents (bromine and fluorine) enhance its binding affinity to various molecular targets, making it a candidate for therapeutic applications.

Case Study: Enzyme Inhibition

Research focusing on enzyme interactions has demonstrated that this compound can effectively inhibit specific enzymes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique chemical properties make it suitable for use in continuous flow reactors, optimizing yield and purity during large-scale synthesis processes.

Wirkmechanismus

The mechanism of action of Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethyl-3-Brom-4-Fluorbenzoat: Ähnliche Struktur, aber mit einem Fluoratom anstelle der Difluormethoxygruppe.

Ethyl-3-Brom-4-(Difluormethoxy)benzoat: Ähnliche Struktur, aber mit einer Benzoateinheit anstelle von Phenylacetat.

Einzigartigkeit

Ethyl-3-Brom-4-(Difluormethoxy)phenylacetat ist einzigartig aufgrund des Vorhandenseins sowohl von Brom- als auch von Difluormethoxygruppen, die ihm besondere chemische Eigenschaften und Reaktivität verleihen. Diese Merkmale machen es zu einer wertvollen Verbindung für verschiedene synthetische und Forschungsanwendungen .

Biologische Aktivität

Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position and a difluoromethoxy group at the 4-position of the phenyl ring. Its molecular formula is CHBrFO, which contributes to its unique reactivity and biological properties. The presence of halogen atoms enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets through non-covalent interactions such as hydrogen bonding and van der Waals forces. The bromine and difluoromethoxy groups are believed to enhance its binding affinity to enzymes and receptors, potentially modulating their activity. This compound has been shown to inhibit enzymatic activity and disrupt protein-protein interactions, leading to various biological effects.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its halogenated structure may enhance its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have demonstrated significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, making it a potential candidate for the development of therapeutic agents aimed at treating inflammatory diseases. The mechanism behind this activity may involve the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response .

Case Studies

- Antimicrobial Activity : A study explored the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated that this compound had a minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics, suggesting its potential use as an antimicrobial agent .

- Anti-inflammatory Research : In a preclinical study focusing on inflammation models, this compound was shown to reduce markers of inflammation significantly. This effect was attributed to the compound's ability to inhibit key enzymes involved in the inflammatory pathway.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.